[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol
Description
[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol is a heterocyclic compound featuring a quinoline moiety fused to a pyrrolidine ring, with a hydroxymethyl (-CH2OH) substituent at the pyrrolidine’s 2-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimalarial and anticancer activities .
Properties
IUPAC Name |
(1-quinolin-4-ylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-10-11-4-3-9-16(11)14-7-8-15-13-6-2-1-5-12(13)14/h1-2,5-8,11,17H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZBIAVQMTZVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=NC3=CC=CC=C32)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol typically involves the construction of the quinoline and pyrrolidine rings followed by their coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives of 4-(aminomethyl)quinolin-2(1H)-one have shown significant activity against various cancer cell lines. These compounds function by inhibiting key pathways involved in tumor growth and proliferation.
Case Study: Antitumor Activity
A study investigated the synthesis of 4-(aminomethyl)quinolin-2(1H)-one derivatives and their anticancer effects. The results indicated that these compounds exhibited potent cytotoxicity against cancer cells, primarily through the induction of apoptosis and inhibition of cell cycle progression. The structural similarity to [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol suggests that it may possess similar or enhanced anticancer properties due to the additional pyrrolidine ring .
Antimicrobial Properties
Quinoline derivatives are well-documented for their antimicrobial activities. The incorporation of a pyrrolidine moiety may enhance the interaction with microbial targets, leading to improved efficacy.
Case Study: Antimicrobial Efficacy
Research has demonstrated that certain quinoline derivatives can effectively combat clinically relevant pathogens. For example, compounds similar to this compound have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Neuroprotective Effects
Emerging evidence suggests that quinoline-based compounds may also exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection
A recent investigation into quinoline derivatives indicated their potential in protecting neuronal cells from oxidative stress-induced damage. The ability of this compound to modulate neuroinflammatory pathways could be crucial in developing treatments for neurodegenerative disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with enzyme active sites, while the pyrrolidine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Differences
- Quinoline vs.
Data Table: Physicochemical Properties
| Property | This compound | 2-(4-R-phenyl)(quinolin-4-yl)(pyridin-2-yl)methanol | (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol |
|---|---|---|---|
| Molecular Weight | ~284.3 g/mol (estimated) | ~350–400 g/mol (varies with R-group) | ~310.3 g/mol |
| Key Functional Groups | Quinoline, pyrrolidine, -CH2OH | Quinoline, pyridine, phenyl, -CH2OH | Pyrrolidine, sulfonyl-azide, -CH2OH |
| Synthetic Yield | Not reported | 87–98% | Moderate (exact yield unspecified) |
| Potential Applications | Antimalarial/anticancer scaffold | Bioactive intermediate | Click chemistry intermediate |
Biological Activity
The compound [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol is a member of the quinoline and pyrrolidine family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic implications based on recent studies.
Chemical Structure
The structure of this compound can be depicted as follows:
This compound features a quinoline ring fused with a pyrrolidine moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Quinoline derivatives have been studied extensively for their anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in various models, including prostate and colorectal cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt/mTOR .
- Antimicrobial Properties : Quinoline derivatives have demonstrated effectiveness against a range of bacterial strains. Studies suggest that compounds with a similar backbone can outperform traditional antibiotics in certain contexts, indicating potential for treating resistant infections .
- Neuroprotective Effects : Some studies suggest that derivatives containing both quinoline and pyrrolidine rings may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is relevant in the context of Alzheimer's disease .
Anticancer Studies
A study evaluating the anticancer effects of quinoline derivatives found that compounds similar to this compound inhibited the growth of HCT116 human colon carcinoma cells with an IC50 value in the low micromolar range. The mechanism involved downregulation of the PI3K/Akt/mTOR signaling pathway .
Antimicrobial Activity
Another investigation into quinoline derivatives revealed that certain compounds exhibited potent antibacterial activity against Gram-positive bacteria, significantly surpassing the efficacy of commonly used antibiotics like gentamicin .
Neuroprotective Potential
Research focusing on neuroprotective activities highlighted that compounds containing pyrrolidine motifs could effectively inhibit AChE and butyrylcholinesterase (BuChE), suggesting their potential in treating neurodegenerative diseases .
Data Tables
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR assignments (e.g., δ 3.47–3.70 ppm for pyrrolidine-CH₂OH and δ 6.67–6.85 ppm for aromatic protons) confirm regiochemistry and stereochemistry. 2D techniques (COSY, HSQC) distinguish diastereomers .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving chiral centers and hydrogen-bonding networks. For example, SHELXL analysis of related compounds confirmed puckered pyrrolidine conformations .
What in vitro assays are suitable for preliminary biological screening of this compound?
Q. Basic
- Enzyme inhibition : Assay against kinases (e.g., sphingosine kinase) using ATP-competitive ELISA or fluorescence polarization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
How can enantioselective synthesis of chiral this compound be achieved?
Advanced
Chiral resolution involves:
- Asymmetric catalysis : Use (S)-prolinol or Evans auxiliaries to induce stereochemistry at the pyrrolidine C2 position .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate enantiomers with hexane/IPA mobile phases .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
What computational strategies predict target binding modes and SAR trends?
Q. Advanced
- Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP pockets (e.g., PDB 3VZB) to identify key interactions (e.g., hydrogen bonds with Asp178 in sphingosine kinase) .
- QSAR modeling : Use Hammett σ constants to correlate substituent electronegativity with bioactivity .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
How do structural modifications to the quinoline or pyrrolidine moieties affect bioactivity?
Q. Advanced
- Quinoline substitution : Electron-withdrawing groups (e.g., -NO₂ at C8) enhance kinase inhibition by strengthening π-π stacking .
- Pyrrolidine optimization : Bulky N-substituents (e.g., 4-octylphenethyl) improve lipophilicity and membrane permeability, as seen in sphingosine kinase inhibitors (IC₅₀ < 100 nM) .
- Methanol group : Oxidation to a carboxylic acid or esterification modulates solubility and metabolic stability .
How can researchers resolve contradictions in synthetic yields or bioactivity data?
Q. Advanced
- Yield discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidative byproducts. TLC-MS monitoring identifies intermediates .
- Bioactivity variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity) .
What methodologies assess metabolic stability and toxicity in preclinical models?
Q. Advanced
- Hepatic microsomes : Incubate with NADPH to measure t₁/₂ via LC-MS. CYP450 inhibition assays (fluorometric) identify metabolic liabilities .
- In vivo toxicity : Zebrafish models (OECD 203) evaluate acute toxicity (LC₅₀) and teratogenicity. Histopathology in rodent liver/kidney tissues detects organ-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
